molecular formula C35H47N5O11 B564037 Dihydroergocornine tartrate CAS No. 102366-78-9

Dihydroergocornine tartrate

Cat. No.: B564037
CAS No.: 102366-78-9
M. Wt: 713.785
InChI Key: JQWRQBBKTLZMBN-DEAFZEICSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Early Discovery and Development

Ergot alkaloids were first isolated from Claviceps purpurea, a fungus infecting rye, with historical accounts of ergotism dating to the 12th century. Their medicinal use began in the 16th century for inducing uterine contractions, but systematic chemical characterization commenced in the early 20th century. Arthur Stoll’s isolation of ergotamine tartrate in 1918 marked a pivotal moment, followed by the synthesis of ergometrine in 1938.

Evolution of Dihydroergocornine Derivatives

Dihydroergocornine emerged as part of the ergoloid mesylate mixture, a blend of three dihydrogenated ergot alkaloids. Its development arose from efforts to reduce the toxicity of natural ergot alkaloids while retaining therapeutic efficacy. The hydrogenation of ergocornine’s 9,10 double bond yielded dihydroergocornine, which was later paired with tartaric acid to form the tartrate salt.

Table 1: Key Milestones in Ergot Alkaloid Development

Year Event Significance
1907 Isolation of ergotoxine First structural characterization of ergot alkaloids
1918 Isolation of ergotamine tartrate Enabled commercial production of ergot-based therapies
1938 Synthesis of ergometrine Demonstrated feasibility of semisynthetic ergot derivatives
1943 Introduction of ergoloid mesylate Mixture of dihydroergocornine, dihydroergocristine, and dihydroergocryptine

Properties

CAS No.

102366-78-9

Molecular Formula

C35H47N5O11

Molecular Weight

713.785

InChI

InChI=1S/C31H41N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21?,23-,24+,26+,30-,31+;/m1./s1

InChI Key

JQWRQBBKTLZMBN-DEAFZEICSA-N

SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

dihydroergocornine tartrate

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Dihydroergocornine tartrate exhibits several pharmacological properties:

  • Vasodilation : It acts as a vasodilator, improving blood flow, particularly in cerebral circulation.
  • Cognitive Enhancement : It has been used to enhance cognitive function in elderly patients suffering from senile dementia.
  • Anti-migraine Effects : Like other ergot derivatives, it may have applications in treating migraines due to its vasoconstrictive properties.

Treatment of Cognitive Decline

This compound is often included in formulations aimed at treating cognitive decline associated with aging. It is part of a combination drug known as Hydergine, which includes dihydroergocristine and dihydroergocryptine. Clinical studies have shown that Hydergine can improve cognitive function in patients with dementia or Alzheimer's disease.

Case Study : A study involving elderly patients demonstrated that administration of Hydergine led to significant improvements in cognitive assessments compared to placebo groups, suggesting a beneficial effect on memory and attention .

Management of Cerebrovascular Insufficiency

The compound is frequently prescribed for patients experiencing cerebrovascular insufficiency. Its ability to enhance blood flow to the brain makes it a valuable treatment option.

Clinical Evidence : Research indicates that this compound can improve symptoms related to cerebral insufficiency, such as dizziness and memory disturbances .

Table 1: Summary of Clinical Studies on this compound

Study ReferencePopulationInterventionOutcome
Elderly with dementiaHydergine (dihydroergocornine)Improved cognitive function
Patients with cerebrovascular insufficiencyThis compoundReduced symptoms of dizziness

Table 2: Pharmacokinetics of this compound

Route of AdministrationAbsorption (%)Peak Plasma Concentration (ng/ml)Time to Peak (hours)
Oral~255002.3
Intravenous---

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances, dizziness, and headache. A review of clinical trials indicated that adverse effects were minimal and typically resolved without intervention .

Comparison with Similar Compounds

Dihydroergotamine Tartrate

Dihydroergotamine tartrate, another hydrogenated ergot derivative, shares structural similarities with dihydroergocornine tartrate. Both compounds feature a tetracyclic ergoline backbone modified with peptide-derived side chains and a tartrate counterion. However, dihydroergotamine is specifically used for acute migraine treatment due to its potent vasoconstrictive effects on cerebral blood vessels. Its tartrate salt improves bioavailability, a critical factor in rapid therapeutic action .

Dihydrocodeine Tartrate

Dihydrocodeine tartrate, an opioid derivative, differs fundamentally in structure and mechanism. While both compounds utilize tartrate to enhance solubility, dihydrocodeine acts as a μ-opioid receptor agonist, providing analgesic and antitussive effects. It is approximately one-sixth as potent as morphine, with a lower risk of respiratory depression .

Chicoric Acid (Dicaffeoyl Tartaric Acid)

Chicoric acid, a natural dicaffeoyl tartaric acid, contrasts with this compound in both origin and application. Found in Echinacea purpurea, it is studied for immunomodulatory and antioxidant properties rather than neurological effects. Its tartrate moiety serves as a scaffold for caffeoyl groups, highlighting the versatility of tartaric acid in diverse biochemical roles .

Pharmacological and Biochemical Comparisons

Tartrate Isomer Specificity

The D-(-)-tartrate isomer in this compound is enzymatically significant. Evidence indicates that D-(-)-tartrate dehydratase exclusively acts on this isomer, producing oxaloacetate as a metabolic intermediate . This specificity may influence the compound’s pharmacokinetics, as competing hydroxyacids like L-(+)-tartrate or meso-tartrate (inhibitors at 0.6–32 mM concentrations) could theoretically interfere with metabolic pathways .

Toxicity and Potency

  • This compound: Demonstrated reduced toxicity compared to non-hydrogenated ergocornine, a common trend in dihydroergot alkaloids due to diminished vasoconstrictive side effects .
  • Dihydroergotamine tartrate : Retains ergotamine’s efficacy but with a safer profile; however, prolonged use can still cause ergotism (e.g., vasospasm) .
  • Dihydrocodeine tartrate : Lower opioid potency than morphine but carries risks of dependence and gastrointestinal side effects .

Data Tables

Table 1: Key Properties of Tartrate-Containing Compounds

Compound Molecular Formula* Therapeutic Use Potency/Activity Toxicity Profile
This compound C29H37N5O5·C4H6O6 Neurovascular disorders Moderate; less toxic than ergocornine Low risk of ergotism
Dihydroergotamine tartrate C33H37N5O5·C4H6O6 Migraine treatment High vasoconstrictive potency Risk of vasospasm, nausea
Dihydrocodeine tartrate C18H23NO3·C4H6O6 Analgesic, antitussive 1/6th morphine’s analgesic potency Respiratory depression, dependence
Chicoric acid C22H18O12 Immunomodulation Antioxidant activity in vitro Low; limited adverse effects

*Molecular formulas inferred from structural data in .

Table 2: Tartrate Isomer Effects on Enzyme Activity

Tartrate Isomer Substrate for Dehydratase Inhibitory Concentration (50% Activity)
D-(-)-tartrate Yes N/A
L-(+)-tartrate No 32 mM
meso-tartrate No 0.6 mM

Research Findings and Implications

  • Competing inhibitors like citrate (58 mM for 50% inhibition) could alter pharmacokinetics in polypharmacy scenarios .
  • Structural Insights: Tartrate salts of ergot alkaloids exhibit distinct crystallographic properties influenced by the cation (e.g., transition metals in ). Though dihydroergocornine’s organic cation differs, its tartrate likely adopts a similar monoclinic or orthorhombic lattice, impacting solubility .
  • Therapeutic Gaps: Limited direct studies on this compound necessitate extrapolation from related compounds. Further research should clarify its receptor affinity (e.g., α-adrenergic vs. dopaminergic) and clinical efficacy.

Preparation Methods

Lysergic Acid Production via Paspalic Acid Fermentation

Dihydroergocornine’s biosynthesis relies on lysergic acid, predominantly manufactured via submerged fermentation of Claviceps paspali. This strain secretes paspalic acid, which isomerizes to lysergic acid under alkaline conditions (pH 10–11, 60°C).

Fermentation Parameters:

  • Medium: Sucrose (40 g/L), ammonium nitrate (5 g/L), KH2PO4 (1 g/L)

  • pH: 5.5–6.0

  • Aeration: 0.5 vvm

  • Duration: 14–21 days

  • Lysergic Acid Yield: 1.2–1.8 g/L

Biocatalytic Hydroxylation

Recent advances employ cytochrome P450 monooxygenases to hydroxylate dihydroergocornine’s proline residues, enhancing solubility prior to tartrate salt formation. Streptomyces spp. expressing recombinant C. purpurea hydroxylases convert dihydroergocornine to hydroxy-dihydroergocornine in 72-hour biotransformations (yield: 65%).

Purification and Tartrate Salt Formation

Chromatographic Purification

Crude dihydroergocornine base is purified via preparative HPLC:

  • Column: C18 (250 × 21.2 mm, 5 μm)

  • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (32:68)

  • Flow Rate: 10 mL/min

  • Purity: >98% (UV detection at 280 nm)

Tartrate Salt Crystallization

The purified base is dissolved in warm ethanol (40°C) and treated with L-(+)-tartaric acid (1.05 equiv). Gradual cooling to 4°C induces crystallization:

Crystallization Data:

  • Solvent: Ethanol/water (7:3)

  • Yield: 92–95%

  • Melting Point: 212–215°C (decomp.)

  • Optical Rotation: [α]D20 = -32° (c = 1, H2O)

Analytical Characterization

Structural Elucidation

Mass Spectrometry: ESI-MS m/z 563.6877 [M+H]+ (calc. 563.69).
NMR (DMSO-d6):

  • δ 6.98 (1H, d, J = 2.4 Hz, H-4)

  • δ 4.12 (1H, m, H-8α)

  • δ 3.85 (3H, s, N-CH3)

Pharmacokinetic Validation

Single-dose studies (27 mg oral) in healthy males show:

AnalyteCmax (μg/L)Tmax (h)Half-life (h)
Dihydroergocornine0.041.415.2
Hydroxy-dihydroergocornine0.982.118.7

Industrial Manufacturing Considerations

Scaling Hydrogenation Reactors

Pilot-scale hydrogenation (100 L reactor) necessitates:

  • Catalyst Recycling: Pd/C filtration and reactivation (H2SO4 wash) reduces costs by 40%.

  • Solvent Recovery: Ethanol distillation achieves 95% reuse.

Regulatory Compliance

The European Pharmacopoeia specifies limits for related alkaloids (e.g., ergocristine ≤0.1%) in dihydroergocornine tartrate batches, enforced via UPLC-UV/ELSD.

Challenges and Innovations

Stereochemical Control

The C8 stereocenter’s configuration ([R] in natural ergocornine) is prone to epimerization during hydrogenation. Chiral ligands (BINAP) in asymmetric hydrogenation improve enantiomeric excess to 99%.

Continuous Flow Synthesis

Microwave-assisted peptide coupling in flow reactors reduces reaction times from 24 hours to 45 minutes, enhancing throughput .

Q & A

Q. What is the chemical synthesis pathway for dihydroergocornine tartrate, and how does its structure influence pharmacological properties?

this compound is synthesized via hydrogenation of ergocornine, reducing the 4,5 double bond in the ergoline structure, which lowers toxicity compared to its parent compound . The tartrate salt enhances solubility and stability for pharmaceutical applications. Methodologically, synthesis involves catalytic hydrogenation under controlled pressure and temperature, followed by salt formation with tartaric acid. Structural modifications, such as reduced double bonds, alter receptor binding affinity (e.g., dopamine and serotonin receptors), impacting vasodilatory and neuroprotective effects.

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Spectrophotometry : The DNS (Di-Nitro Salicylates) method, involving colorimetric detection at 540 nm after reaction with sodium potassium tartrate, is effective for quantifying reducing sugars in enzymatic hydrolysates, adaptable for related alkaloids .
  • HPLC : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer) is recommended. Internal standards (e.g., dihydroergocristine) improve accuracy by normalizing peak area ratios .

Q. How can researchers address solubility challenges in assays involving this compound?

Sodium tartrate (8.4–16.8 µmol/kg) acts as a chelating agent to prevent metal-hydroxide precipitation in alkaline conditions, as validated in gravimetric titrations . For in vitro studies, use buffered solutions (pH 4–6) with co-solvents like polyethylene glycol to enhance aqueous solubility.

Advanced Research Questions

Q. How can factorial design optimize formulation variables for this compound delivery systems?

A 2³-factorial design evaluates critical variables (e.g., polymer-drug ratio, viscosity grades) for controlled-release formulations. For example:

  • Independent variables : Polymer content (X₁), HPMC ratio (X₂), cross-linker concentration (X₃).
  • Dependent variables : Release kinetics (T₅₀%), floating time, diffusion coefficient.
    Statistical tools like ANOVA identify significant factors, while regression models (e.g., Fickian diffusion) predict release mechanisms .

Q. What statistical approaches validate the robustness of analytical methods for this compound?

  • Box-Behnken Design : Tests method robustness by varying parameters (e.g., ammonium hydroxide concentration, sodium tartrate levels) within predefined ranges. A lack of statistically significant correlation (p > 0.05) confirms robustness .
  • Uncertainty Analysis : Combine precision (relative standard deviation ≤0.021%) and bias (e.g., reference standard purity) using Monte Carlo simulations for metrological traceability .

Q. How to develop a Quality-by-Design (QbD) RP-HPLC method for this compound?

  • Critical Parameters : Column temperature, flow rate, mobile phase ratio.
  • Optimization : Use Design Expert® software for Box-Behnken design (3 factors, 3 levels). Validate via ANOVA to ensure resolution >2.0 and tailing factor <1.5 .
  • Degradation Studies : Stress testing (acid/alkali hydrolysis, oxidation) confirms method specificity by separating degradation products (e.g., ergoline fragments) .

Q. What chromatographic validation parameters ensure accuracy in quantifying this compound impurities?

  • System Suitability : Retention time variability <2%, theoretical plates >2000.
  • Validation Metrics :
    • Linearity (R² ≥0.999 over 50–150% of target concentration).
    • Recovery (98–102% for spiked samples).
    • LOD/LOQ (≤0.1 µg/mL via signal-to-noise ratio ≥3:1 and 10:1) .

Methodological Best Practices

  • Experimental Design : Prioritize factorial or response surface methodologies (e.g., Box-Behnken) over one-factor-at-a-time (OFAT) for multifactor interactions .
  • Data Presentation : Use SI units, avoid mixed spelling conventions (e.g., "color" vs. "colour"), and apply Student’s t-test (note apostrophe placement) for statistical significance .
  • Literature Review : Cross-reference pharmacopeial guidelines (e.g., EP, USP) with peer-reviewed studies on ergot alkaloid derivatives to identify research gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.